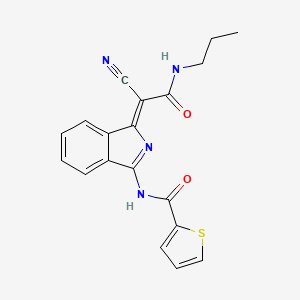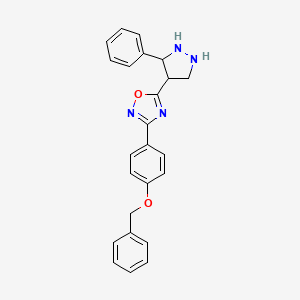
3-(4-Phenylmethoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Phenylmethoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole, also known as PMPP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PMPP belongs to the oxadiazole class of compounds, which are known for their diverse pharmacological properties. In
Applications De Recherche Scientifique
Selective and Potent Antagonists
Research has synthesized and evaluated analogues of 1,2,4-oxadiazole derivatives as potent and selective 5-HT(1B/1D) antagonists. These compounds, including a 1,3,4-oxadiazole isomer, demonstrated higher affinities and pronounced effects in functional in vitro testing for 5-HT(1B/1D) antagonistic properties. Their applications are evident in augmenting serotonin release in the rat ventral hippocampus, which could have implications in the treatment of neurological conditions (Liao et al., 2000).
Computational and Pharmacological Evaluation
A study on novel derivatives of 1,3,4-oxadiazole and pyrazole has shown significant findings in toxicity assessment, tumor inhibition, and anti-inflammatory actions. These derivatives exhibited binding and moderate inhibitory effects across various assays, indicating their potential for pharmacological applications (Faheem, 2018).
Tuberculostatic Activity
Compounds derived from 1,3,4-oxadiazole have been tested for their tuberculostatic activity, providing insights into the development of new treatments for tuberculosis. The study elaborates on the synthesis of these derivatives and their minimum inhibiting concentrations, suggesting their potential as tuberculostatic agents (Foks et al., 2004).
Antimicrobial Assessment
A series of compounds featuring 1,2,4-oxadiazole moieties have been synthesized and assessed for their antimicrobial activities. The research highlights the potential of these compounds in developing new antimicrobial agents, contributing to the fight against resistant strains of bacteria and fungi (Krishna et al., 2015).
Anticancer Evaluation
Another study focuses on the design, synthesis, and anticancer evaluation of 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives. These compounds were tested against various human cancer cell lines, showing good to moderate activity and highlighting their potential as anticancer agents (Yakantham et al., 2019).
Propriétés
IUPAC Name |
3-(4-phenylmethoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-3-7-17(8-4-1)16-29-20-13-11-19(12-14-20)23-26-24(30-28-23)21-15-25-27-22(21)18-9-5-2-6-10-18/h1-14,21-22,25,27H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPZGSYYCRFVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(NN1)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 156590198 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

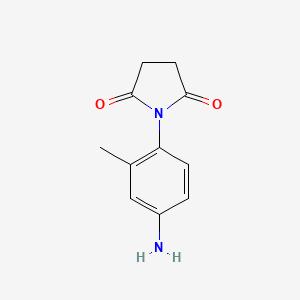
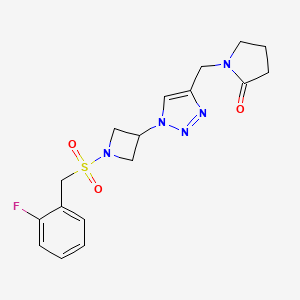
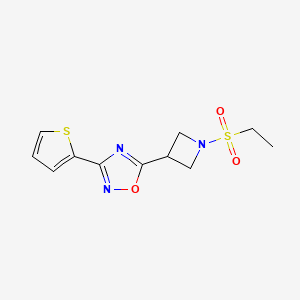
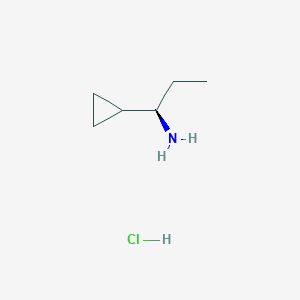
![2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2439750.png)
![(Z)-3-allyl-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2439751.png)
![1-[(4-Bromophenyl)sulfanyl]cyclopropane-1-carboxylic acid](/img/structure/B2439753.png)
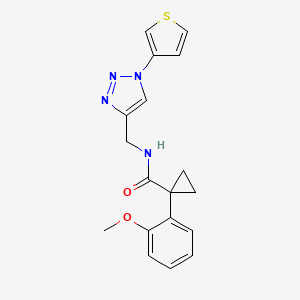
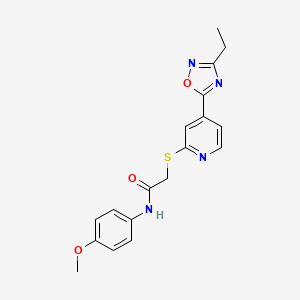
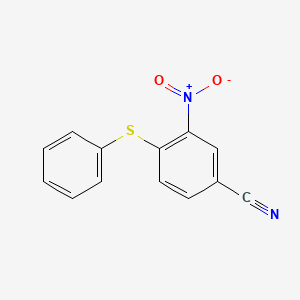
![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-[(4-nitrophenyl)amino]butanamide](/img/structure/B2439761.png)
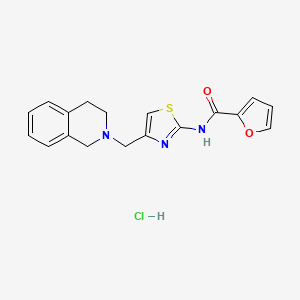
![3-(4-methylbenzyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2439765.png)
